molecular formula C20H20N6O B10916736 1-ethyl-N-(1-ethyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(1-ethyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916736
M. Wt: 360.4 g/mol
InChI Key: KVPPUXKJOHRUKP-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common reagents used in these reactions include palladium catalysts, hydrazine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1-ethyl-N-(1-ethylpyrazol-4-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-3-25-13-15(11-21-25)23-20(27)16-10-18(14-8-6-5-7-9-14)24-19-17(16)12-22-26(19)4-2/h5-13H,3-4H2,1-2H3,(H,23,27)

InChI Key

KVPPUXKJOHRUKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4

Origin of Product

United States

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